molecular formula C11H15NO2 B14512902 2-(Piperidin-2-ylidene)cyclohexane-1,3-dione CAS No. 62686-98-0

2-(Piperidin-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B14512902
CAS No.: 62686-98-0
M. Wt: 193.24 g/mol
InChI Key: FWDHWZLIWADBFZ-UHFFFAOYSA-N
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Description

2-(Piperidin-2-ylidene)cyclohexane-1,3-dione is a heterocyclic compound that features a piperidine ring fused to a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-ylidene)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexane-1,3-dione with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-ylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Piperidin-2-ylidene)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-ylidene)cyclopentan-1,3-dione
  • 2-(Piperidin-2-ylidene)cycloheptane-1,3-dione
  • 2-(Piperidin-2-ylidene)cyclooctane-1,3-dione

Uniqueness

2-(Piperidin-2-ylidene)cyclohexane-1,3-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

62686-98-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-hydroxy-2-(2,3,4,5-tetrahydropyridin-6-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H15NO2/c13-9-5-3-6-10(14)11(9)8-4-1-2-7-12-8/h13H,1-7H2

InChI Key

FWDHWZLIWADBFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)C2=C(CCCC2=O)O

Origin of Product

United States

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